N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide
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Overview
Description
N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide typically involves the reaction of 4,6-dimethoxypyrimidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the methoxy groups, forming new derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of herbicides, pesticides, and other agrochemicals due to its ability to interfere with biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as the inhibition of pest growth or the treatment of a disease.
Comparison with Similar Compounds
N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide can be compared with other pyrimidine derivatives, such as:
2-amino-4,6-dimethoxypyrimidine: This compound is similar in structure but contains an amino group instead of the amide group, leading to different chemical reactivity and biological activity.
4,6-dimethoxypyrimidine: Lacks the 2-methylpropanamide group, making it less complex and with different applications.
2-amino-4,6-dimethylpyrimidine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)9(14)13-10-11-7(15-3)5-8(12-10)16-4/h5-6H,1-4H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMKHYTXNNGEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CC(=N1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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